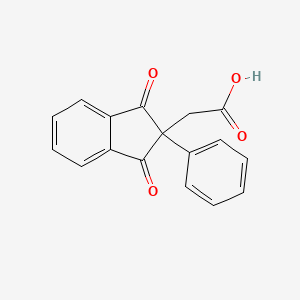![molecular formula C10H8N2O2S2 B2504964 Ácido 2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]bencenocarboxílico CAS No. 400082-02-2](/img/structure/B2504964.png)
Ácido 2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]bencenocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is an organic compound that features a thiadiazole ring attached to a benzenecarboxylic acid moiety
Aplicaciones Científicas De Investigación
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.
Attachment to Benzene Ring: The thiadiazole ring is then attached to a benzenecarboxylic acid derivative through a nucleophilic substitution reaction. This can be achieved by reacting the thiadiazole compound with a halogenated benzenecarboxylic acid in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzenecarboxylic acids.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid
- 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid
Uniqueness
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the benzenecarboxylic acid moiety allows for diverse chemical modifications and interactions with biological targets.
Propiedades
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUVLKSRDNYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2504883.png)



![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2504901.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
